

# An In-depth Technical Guide to the Molecular Structure of Lanthanum Isopropoxide

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## Compound of Interest

Compound Name: *Lanthanum isopropoxide*

Cat. No.: *B101173*

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## Abstract

**Lanthanum isopropoxide** [La(O-i-Pr)<sub>3</sub>] is a metal-organic compound of significant interest in materials science and catalysis. Its utility as a precursor for the synthesis of lanthanum-based nanomaterials and as a catalyst in various organic transformations underscores the importance of a thorough understanding of its molecular structure and properties. This technical guide provides a comprehensive overview of the current knowledge regarding the molecular structure of **lanthanum isopropoxide**, including its chemical and physical properties. It details experimental methodologies for its synthesis and characterization and explores its applications, particularly in the context of catalysis and as a precursor for materials relevant to drug development. While direct crystallographic data for **lanthanum isopropoxide** remains elusive in publicly accessible literature, this guide consolidates available spectroscopic information and draws comparisons with related lanthanide alkoxides to infer its structural characteristics.

## Introduction

**Lanthanum isopropoxide**, also known as lanthanum(III) isopropoxide or tris(isopropoxy)lanthanum(III), is a white to off-white solid that is sensitive to moisture and air. [1][2] Its chemical formula is C<sub>9</sub>H<sub>21</sub>LaO<sub>3</sub>, with a molecular weight of approximately 316.17 g/mol. [3][4] The compound is soluble in organic solvents such as tetrahydrofuran, toluene, hexane, and isopropanol. [5] This solubility is a key property that facilitates its use in various solution-based chemical processes. [5]

The primary significance of **lanthanum isopropoxide** lies in its role as a versatile precursor and catalyst. It is a key starting material in the sol-gel process for preparing lanthanum oxide ( $\text{La}_2\text{O}_3$ ) nanoparticles, which have applications in catalysis, optics, and electronics.[6][7] In organic synthesis, it serves as a catalyst for reactions such as transesterification and Michael additions.[8][9] While a direct role in drug development is not established, its use in generating nanoparticles for potential drug delivery applications provides an indirect link to the pharmaceutical sciences.[10][11][12]

## Molecular Structure

A definitive single-crystal X-ray diffraction structure of **lanthanum isopropoxide** is not readily available in the published literature. The tendency of metal alkoxides to form oligomeric or polymeric structures in the solid state often complicates the growth of suitable single crystals. However, based on the behavior of other lanthanide alkoxides and spectroscopic data, a number of structural features can be inferred.

It is highly probable that **lanthanum isopropoxide** does not exist as a simple monomeric species,  $\text{La}(\text{O-i-Pr})_3$ , in the solid state. Instead, it is likely to form oligomeric structures where lanthanum atoms are bridged by isopropoxide ligands. This bridging leads to an expansion of the coordination number of the lanthanum ion beyond three, which is typical for lanthanide complexes. The degree of oligomerization can be influenced by the steric bulk of the alkoxide group and the method of preparation.

Table 1: General Physicochemical Properties of **Lanthanum Isopropoxide**

Property	Value	References
Chemical Formula	$\text{C}_9\text{H}_{21}\text{LaO}_3$	[3][4]
Molecular Weight	316.17 g/mol	[3][4]
Appearance	White to off-white powder/crystals	[1][3]
Melting Point	120-128 °C	[2]
Solubility	Soluble in THF, toluene, hexane, isopropanol	[5]
CAS Number	19446-52-7	[3][4]

## Experimental Protocols

### Synthesis of Lanthanum Isopropoxide

A general method for the synthesis of lanthanide isopropoxides involves the reaction of the lanthanide metal with isopropyl alcohol. A patent describes a procedure that can be adapted for **lanthanum isopropoxide**.[\[10\]](#)

Protocol:

- Under an inert atmosphere (e.g., helium or argon), react lanthanum metal with stoichiometric amounts of anhydrous isopropyl alcohol.
- The reaction can be catalyzed by the addition of a small amount of mercuric chloride or a mixture of mercuric chloride and mercuric acetate.[\[10\]](#)
- The reaction mixture is refluxed for several hours (e.g., 8 hours) at the boiling point of isopropanol (approximately 82 °C).[\[10\]](#)
- After the reaction is complete, the mixture is cooled and filtered to remove any unreacted metal and the catalyst.
- The product can be purified by recrystallization from hot isopropanol to yield the final **lanthanum isopropoxide** product.[\[10\]](#)

Note: This is a generalized procedure. The specific quantities of reactants and catalyst, as well as the reaction time, may need to be optimized for the best yield and purity.

## Characterization Methods

FT-IR spectroscopy is a valuable tool for confirming the presence of the isopropoxide ligands and the La-O bond.

Expected Spectral Features:

- C-H stretching: Strong absorptions in the region of 2800-3000  $\text{cm}^{-1}$  corresponding to the methyl and methine groups of the isopropoxide ligand.
- C-O stretching: A strong band typically observed in the range of 950-1150  $\text{cm}^{-1}$  is indicative of the C-O single bond in the alkoxide.
- La-O stretching: A broad band in the lower frequency region, typically around 400-600  $\text{cm}^{-1}$ , can be attributed to the La-O bond vibration.[\[13\]](#)

While specific  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **lanthanum isopropoxide** are not readily available in the literature, general principles of NMR for diamagnetic metal alkoxides can be applied. The  $^{139}\text{La}$  NMR nucleus is quadrupolar and typically yields broad signals, making it less informative for detailed structural elucidation of specific complexes in solution.[\[13\]](#)

Expected  $^1\text{H}$  NMR Features:

- A doublet for the methyl protons ( $-\text{CH}_3$ ) of the isopropoxide group.
- A septet for the methine proton ( $-\text{CH}$ ) of the isopropoxide group.
- The chemical shifts would be influenced by the coordination environment of the lanthanum center.

Mass spectrometry can be used to determine the molecular weight of the compound and to gain insights into its potential oligomeric nature in the gas phase. The observation of peaks corresponding to dimeric, trimeric, or higher-order species would provide evidence for the association of  $\text{La}(\text{O}-i\text{-Pr})_3$  units.

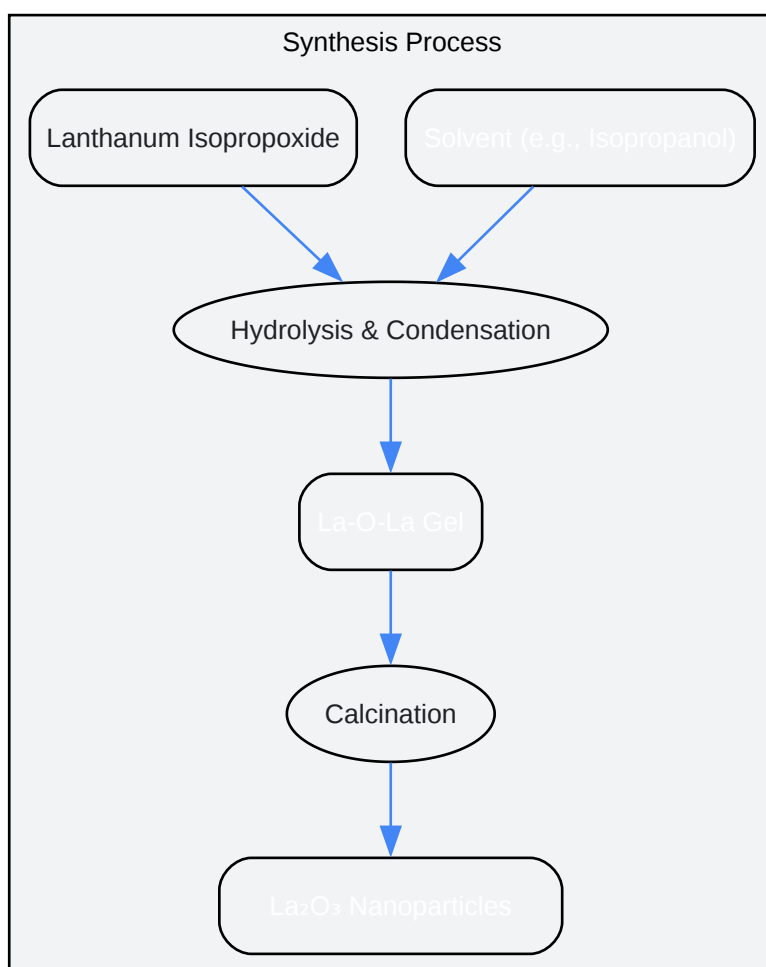
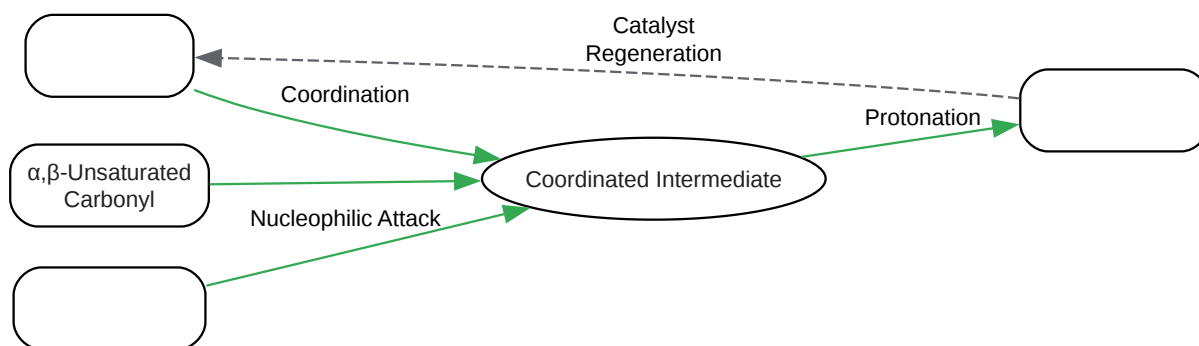
Thermogravimetric analysis (TGA) can provide information about the thermal stability of **lanthanum isopropoxide** and its decomposition pathway to form lanthanum oxide. This is particularly relevant for its application as a precursor in materials synthesis.

## Applications in Catalysis and Materials Science

### Catalysis

**Lanthanum isopropoxide** is an effective catalyst for several organic reactions, leveraging the Lewis acidity of the lanthanum(III) ion.

- **Transesterification:** It catalyzes the transesterification of carbonates and carbamates with a range of alcohols, including primary, secondary, and tertiary alcohols.[8] A proposed catalytic cycle likely involves the coordination of the carbonyl oxygen to the lanthanum center, activating the carbonyl group towards nucleophilic attack by the alcohol.
- **Michael Addition:** Lanthanide species, including lanthanum compounds, are known to catalyze the Michael addition of carbon nucleophiles to  $\alpha,\beta$ -unsaturated carbonyl compounds.[14][15] The lanthanum ion can coordinate to the carbonyl oxygen of the Michael acceptor, thereby enhancing its electrophilicity.



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